8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid
Overview
Description
8-Boc-8-azabicyclo[321]octane-2-carboxylic acid is a bicyclic compound with the molecular formula C13H21NO4 It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the azabicyclo[321]octane scaffold
Mechanism of Action
Target of Action
The primary target of the compound “8-Boc-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids . Tropane alkaloids display a wide array of interesting biological activities .
Mode of Action
Tropane alkaloids are known to interact with various receptors and transporters in the nervous system .
Biochemical Pathways
Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways, particularly those involving neurotransmitters in the nervous system .
Result of Action
For instance, some tropane alkaloids are known to block the reuptake of certain neurotransmitters, leading to increased levels of these neurotransmitters in the synaptic cleft .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective synthesis via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . This approach allows for the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The Boc protecting group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like trifluoroacetic acid for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Comparison with Similar Compounds
8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid can be compared with other similar compounds, such as:
8-azabicyclo[3.2.1]octane derivatives: These compounds share the same bicyclic scaffold but differ in the functional groups attached.
Tropane alkaloids: These natural products have a similar bicyclic structure and exhibit various biological activities.
Other Boc-protected amines: Compounds with Boc protecting groups that are used in organic synthesis for their stability and ease of removal.
The uniqueness of 8-Boc-8-azabicyclo[32
Properties
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-4-6-9(11(15)16)10(14)7-5-8/h8-10H,4-7H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRWVUWBHWKVEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C1CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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